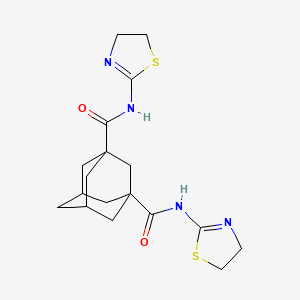
(3-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a compound that contains a piperidine ring, which is a six-membered heterocyclic amine . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also has a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a piperidine ring attached to a thiophene ring and a chlorophenyl group . The piperidine ring is in a stable chair conformation . The mean plane of the twisted piperidine ring subtends a dihedral angle with that of the benzene ring .Applications De Recherche Scientifique
Synthesis and Reactivity
Research has been conducted on related compounds, examining their synthesis and reactivity. For example, Pouzet et al. (1998) reported on the synthesis of benzo[b]thiophene derivatives and their reactivity towards sulfur- and oxygen-containing nucleophiles, providing insights into functionalization methods that could be relevant to the compound (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). Similarly, Revathi et al. (2015) described the crystal structure of a related adduct, shedding light on the molecular geometry and intermolecular interactions that might be applicable to understanding the structure and reactivity of "(3-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone" (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Molecular Structure and Analysis
Karhik et al. (2021) provided a comprehensive analysis of a structurally related compound, including thermal, optical, etching studies, and theoretical calculations. This research offers valuable insights into the molecular structure, stability, and potential applications of similar compounds, highlighting their geometrical and electronic properties (Karhik, Kumara, Naveen, Mallesha, Mallu, Urs, & Lokanath, 2021).
Theoretical and Docking Studies
Theoretical and docking studies conducted by Shahana and Yardily (2020) on similar compounds reveal insights into the antibacterial activity and interaction with biological targets. Such studies provide a foundation for understanding the biological interactions and potential therapeutic applications of "this compound" and related compounds (Shahana & Yardily, 2020).
Orientations Futures
The future directions for research on “(3-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety profile and potential therapeutic applications .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that compounds with a piperidine moiety show a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that piperidine derivatives have been found to exhibit a wide range of biological activities .
Propriétés
IUPAC Name |
(3-chlorophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-3-1-2-13(10-15)16(19)18-7-4-12(5-8-18)14-6-9-20-11-14/h1-3,6,9-12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBAOZZJFHWRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2913450.png)
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/no-structure.png)
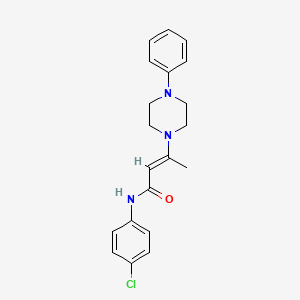
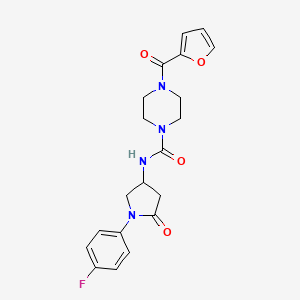
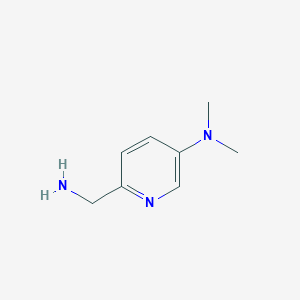
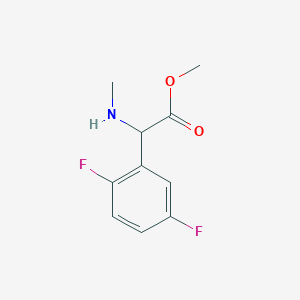
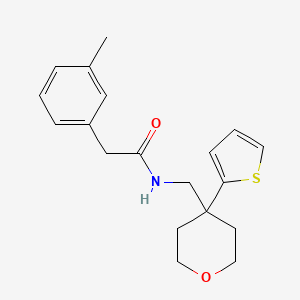
![3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2913460.png)
![Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine](/img/structure/B2913463.png)
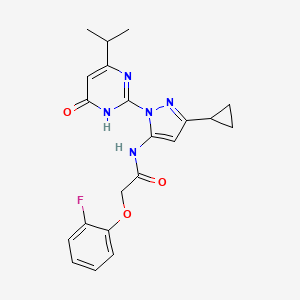

![N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2913469.png)

